molecular formula C10H15FN4 B13173194 5-Fluoro-N-methyl-2-(piperidin-1-YL)pyrimidin-4-amine

5-Fluoro-N-methyl-2-(piperidin-1-YL)pyrimidin-4-amine

Cat. No.: B13173194
M. Wt: 210.25 g/mol
InChI Key: YUDHHSXXGQFQHP-UHFFFAOYSA-N
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Description

5-Fluoro-N-methyl-2-(piperidin-1-YL)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorine atom, a methyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-methyl-2-(piperidin-1-YL)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    N-Methylation:

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-methyl-2-(piperidin-1-YL)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Piperidine in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Fluoro-N-methyl-2-(piperidin-1-YL)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-methyl-2-(piperidin-1-YL)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit similar biological activities.

    Fluoropyrimidines: Compounds such as 5-fluorouracil and 5-fluorocytosine are similar in structure and are used in medicinal chemistry.

Uniqueness

5-Fluoro-N-methyl-2-(piperidin-1-YL)pyrimidin-4-amine is unique due to its specific combination of a fluorine-substituted pyrimidine ring and a piperidine moiety

Properties

Molecular Formula

C10H15FN4

Molecular Weight

210.25 g/mol

IUPAC Name

5-fluoro-N-methyl-2-piperidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C10H15FN4/c1-12-9-8(11)7-13-10(14-9)15-5-3-2-4-6-15/h7H,2-6H2,1H3,(H,12,13,14)

InChI Key

YUDHHSXXGQFQHP-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1F)N2CCCCC2

Origin of Product

United States

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